N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-7(11)9-6-8(12)10-2-4-13-5-3-10/h2-6H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFPJTVHONFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide typically involves the reaction of morpholine with ethyl chloroacetate, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Morpholine reacts with ethyl chloroacetate in the presence of a base to form ethyl 2-(morpholin-4-yl)acetate.
Step 2: Ethyl 2-(morpholin-4-yl)acetate is then hydrolyzed to form 2-(morpholin-4-yl)acetic acid.
Step 3: Finally, 2-(morpholin-4-yl)acetic acid is reacted with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxo groups.
Reduction: Formation of N-[2-(morpholin-4-yl)-2-hydroxyethyl]acetamide.
Substitution: Formation of various substituted acetamide derivatives.
Scientific Research Applications
N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system in which it is studied. The morpholine ring and acetamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Morpholinone Core Modifications
- N-(3-Methoxyphenyl)-2-morpholin-4-yl-2-oxoacetamide (CAS 6608-47-5) : Features a methoxyphenyl substituent on the acetamide nitrogen. This electron-donating group may enhance lipophilicity and alter receptor binding compared to the unsubstituted target compound .
- N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide (CAS 110506-39-3): Incorporates an amino-methoxyphenyl group, which could improve solubility and target engagement through additional hydrogen bonding .
- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide: Contains a substituted morpholinone core with acetyl and isopropylphenyl groups, synthesized via acetylation and amidation.
Heterocyclic and Aliphatic Derivatives
- N-[2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethyl]acetamide : Combines a morpholine-acetamide backbone with an indole group, enabling π-π stacking interactions. This structural complexity may enhance binding to aromatic-rich biological targets .
Adamantyl and Pyridyl Derivatives
- N-[2-(Adamantan-1-yl)-2-oxoethyl]pyridine-2-carboxamide : Replaces morpholine with an adamantyl group, significantly increasing lipophilicity and metabolic stability. Such derivatives are reported as potent enzyme inhibitors .
Physicochemical Properties
| Compound | Key Substituents | Polarity | Solubility | Lipophilicity (LogP)* |
|---|---|---|---|---|
| N-[2-(Morpholin-4-yl)-2-oxoethyl]acetamide | None (unsubstituted acetamide) | High | High (aqueous) | ~0.5–1.0 |
| N-(3-Methoxyphenyl)-2-morpholin-4-yl-2-oxoacetamide | 3-Methoxyphenyl | Moderate | Moderate | ~1.5–2.0 |
| 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-acetamide | Acetyl, isopropylphenyl | Low | Low (organic) | ~2.5–3.0 |
| N-[2-(Adamantan-1-yl)-2-oxoethyl]pyridine-2-carboxamide | Adamantyl, pyridyl | Very low | Very low | ~3.5–4.0 |
*Estimated based on substituent contributions.
Pharmacological Activities
- Enzyme Inhibition : Adamantyl derivatives (e.g., compound 56 in ) demonstrate potent inhibitory activity against cytochrome P450 enzymes, attributed to their lipophilic adamantyl group enhancing target binding .
- Immunomodulation: Resiquimod pegol derivatives with morpholine-acetamide motifs are reported as immunomodulators, though their exact mechanisms remain under study .
Structure-Activity Relationships (SAR)
- Acetamide Nitrogen Substituents : Unsubstituted acetamide (target compound) allows for flexible hydrogen bonding, while aromatic substituents (e.g., methoxyphenyl) enhance target specificity but may reduce solubility.
- Morpholine Modifications : The morpholine ring’s oxygen atom improves solubility; replacing it with adamantyl () increases metabolic stability but reduces bioavailability.
- Chain Length and Functional Groups : Ethylene chains with ketones (as in the target compound) balance polarity and flexibility. Chloroethyl groups () introduce reactivity but raise toxicity concerns.
Biological Activity
N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from recent research.
Chemical Structure and Synthesis
This compound features a morpholine ring, which is known for its role in enhancing the pharmacological properties of compounds. The synthesis typically involves multi-step organic reactions, where the morpholine derivative is introduced to an acetamide framework.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
-
Receptor Binding :
- This compound has demonstrated high affinity for sigma-1 receptors, with a Ki value of 42 nM, indicating strong selectivity over sigma-2 receptors (36 times more selective) .
- Molecular docking studies reveal interactions with key residues in the sigma-1 receptor binding pocket, suggesting a mechanism for its biological effects.
- Antinociceptive Effects :
-
Anti-inflammatory and Antitumor Activities :
- Research indicates that derivatives of this compound, particularly those containing indole moieties, have shown promise in targeting solid tumors and exhibiting anti-inflammatory properties .
- These compounds may induce apoptosis and inhibit cancer cell proliferation through various biological pathways.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes involved in pain signaling pathways.
- Receptor Modulation : Its interaction with sigma receptors modulates neurotransmitter release and cellular signaling pathways associated with pain and inflammation .
Table 1: Summary of Biological Activities
Research Findings
- A study evaluated the antinociceptive effect of this compound using a chronic constriction injury model. The results indicated a comparable efficacy to established treatments like Gabapentin, highlighting its potential as a novel analgesic agent .
- Additional research on similar compounds suggests that modifications to the morpholine structure can enhance selectivity and potency against specific biological targets, paving the way for new therapeutic candidates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide, and how do reaction conditions affect yield?
- Methodology : The compound is synthesized via alkylation of morpholine derivatives followed by amidation. For example:
- Step 1 : Alkylation of a morpholinone precursor with bromoacetate esters (e.g., tert-butyl bromoacetate) in acetonitrile with DIPEA as a base .
- Step 2 : Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) to yield the carboxylic acid intermediate.
- Step 3 : Amide coupling with aniline derivatives using HATU/DIPEA in DMF .
- Key Considerations : Reaction temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents significantly impact purity and yield. For instance, overalkylation can occur if excess bromoacetate is used .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Techniques :
- NMR Spectroscopy : H and C NMR (e.g., δ 2.14 ppm for acetyl protons, δ 169.8 ppm for carbonyl carbons) confirm substituent positions and stereochemistry .
- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H] at m/z 347) and dimeric species .
- HPLC : Reversed-phase chromatography with UV detection ensures >95% purity, critical for biological assays .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Approach :
- Antifungal Assays : Broth microdilution against Candida spp. (MIC values reported in μM) .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorescence-based readouts (e.g., IC determination) .
- Limitations : False positives may arise due to compound aggregation; use of detergent controls (e.g., 0.01% Triton X-100) is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., N-substituents on the morpholinone ring) influence biological activity?
- SAR Insights :
- N-Alkyl/Aryl Groups : Cycloalkyl substituents (e.g., cyclopentyl) enhance antifungal activity by improving membrane penetration, while bulky groups (e.g., trifluoroethyl) reduce solubility .
- Electron-Withdrawing Groups : Fluorine or acetyl substitutions at the 4-position of the morpholinone core increase metabolic stability but may reduce target binding affinity .
- Methodology : Parallel synthesis of derivatives (e.g., reductive amination, acylation) followed by high-throughput screening .
Q. What mechanistic insights exist for its antifungal activity, and how can target engagement be validated?
- Proposed Mechanism : Inhibition of fungal ergosterol biosynthesis via binding to Lanosterol 14α-demethylase (CYP51), validated by:
- Gene Knockdown : Reduced activity in CYP51-deficient C. albicans strains .
- Docking Studies : Computational models (e.g., AutoDock Vina) show hydrogen bonding with heme propionate groups .
- Experimental Validation : LC-MS/MS quantification of ergosterol intermediates in treated fungal cells .
Q. How can synthetic challenges (e.g., lactam ring instability) be mitigated during scale-up?
- Solutions :
- Protection Strategies : Use of benzyl groups during lactonization to prevent ring-opening side reactions .
- Catalysis : p-TsOH accelerates cyclization while minimizing decomposition .
- Process Optimization : Continuous-flow reactors improve heat transfer and reduce degradation during exothermic steps (e.g., ester cleavage) .
Q. What computational tools are used to predict its pharmacokinetic properties and toxicity?
- In Silico Models :
- ADMET Prediction : SwissADME or ADMETLab 2.0 for LogP (predicted ~1.8), CYP450 inhibition, and BBB permeability .
- Toxicity Alerts : Derek Nexus identifies potential mutagenicity from nitroso intermediates in metabolic pathways .
- Validation : Correlation with in vitro hepatic microsomal stability assays (e.g., half-life in human liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
